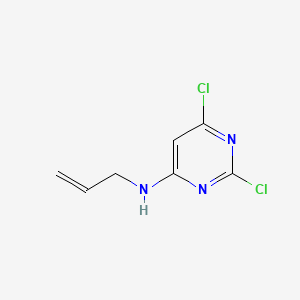

N-allyl-2,6-dichloropyrimidin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c1-2-3-10-6-4-5(8)11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOCGNBBQCVPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-allyl-2,6-dichloropyrimidin-4-amine CAS number and identifiers

An In-Depth Technical Guide to N-allyl-2,6-dichloropyrimidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

N-allyl-2,6-dichloropyrimidin-4-amine is a substituted pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and insights into its applications as a molecular scaffold. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundation for the strategic use of this compound in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

A clear understanding of a compound's fundamental properties is crucial for its effective application in research and development. The following table summarizes the key identifiers and physicochemical properties of N-allyl-2,6-dichloropyrimidin-4-amine.

| Identifier | Value | Source |

| CAS Number | 142729-03-1 | [1] |

| IUPAC Name | N-allyl-2,6-dichloropyrimidin-4-amine | [1] |

| Molecular Formula | C7H7Cl2N3 | [1] |

| Molecular Weight | 204.06 g/mol | [1] |

| Boiling Point | 336.9±35.0 °C (Predicted) | [1] |

| SMILES | C=CCNCC1=NC(Cl)=CC(Cl)=N1 | |

| InChI | InChI=1S/C7H7Cl2N3/c1-2-3-8-7-9-5(10)4-6(11)12-7/h2,4H,1,3H2,(H,8,9,12) | |

| InChIKey | Not available in search results |

Synthesis and Manufacturing

The synthesis of N-allyl-2,6-dichloropyrimidin-4-amine is typically achieved through a nucleophilic aromatic substitution reaction. A common precursor for this synthesis is 2,4,6-trichloropyrimidine, where the chlorine atom at the 4-position is more susceptible to substitution by an amine compared to the chlorine atoms at the 2 and 6-positions.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of N-allyl-2,6-dichloropyrimidin-4-amine.

Caption: A generalized workflow for the synthesis of N-allyl-2,6-dichloropyrimidin-4-amine.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of N-allyl-2,6-dichloropyrimidin-4-amine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 2,4,6-trichloropyrimidine in anhydrous ethanol.

-

Addition of Reagents: Add 1.2 equivalents of triethylamine to the solution to act as an acid scavenger. Subsequently, add 1.1 equivalents of allylamine dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate out of the solution.

-

Isolation: Filter the reaction mixture to remove the precipitated salt.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Development

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs. N-allyl-2,6-dichloropyrimidin-4-amine, with its reactive chloro groups and the versatile allyl moiety, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The two chloro-substituents at positions 2 and 6 of the pyrimidine ring can be sequentially or simultaneously substituted with other nucleophiles, allowing for the generation of a diverse library of compounds. The allyl group can also be further functionalized, adding another layer of chemical diversity.

Role as a Molecular Scaffold

The following diagram illustrates the potential of N-allyl-2,6-dichloropyrimidin-4-amine as a scaffold for generating diverse chemical entities.

Sources

Structural Characterization of N-Allyl-2,6-dichloropyrimidin-4-amine

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The regioselective functionalization of polychlorinated pyrimidines is a cornerstone in the synthesis of bioactive heterocycles, particularly purine analogs and kinase inhibitors. N-Allyl-2,6-dichloropyrimidin-4-amine (hereafter referred to as Compound A ) serves as a critical intermediate, offering three distinct sites for further diversification (C2-Cl, C6-Cl, and the N-allyl motif).

The primary challenge in synthesizing Compound A from 2,4,6-trichloropyrimidine is regiochemical ambiguity. Nucleophilic aromatic substitution (

Synthetic Context & Regiochemistry

To understand the characterization strategy, one must first understand the origin of the isomers. The starting material, 2,4,6-trichloropyrimidine, possesses three electrophilic sites.

-

Path A (Target): Substitution at C4 (or C6) yields the asymmetric N-allyl-2,6-dichloropyrimidin-4-amine.

-

Path B (Impurity): Substitution at C2 yields the symmetric N-allyl-4,6-dichloropyrimidin-2-amine.

While C4 is generally more reactive towards nucleophiles due to the specific electronic distribution of the pyrimidine ring (the "para" position relative to N1/N3), steric factors and solvent polarity can influence the ratio.

Visualization: Reaction Pathways & Regioselectivity[1]

Figure 1: Divergent synthesis pathways. Path A leads to the desired asymmetric 4-isomer, while Path B leads to the symmetric 2-isomer.

Spectroscopic Characterization Strategy

The definitive identification of Compound A relies on breaking the symmetry of the pyrimidine core.

Mass Spectrometry (MS)

Before structural elucidation, the molecular formula and halogen content must be verified.

-

Isotope Pattern: The presence of two chlorine atoms (

and -

Expected Pattern: M (100%), M+2 (~64%), M+4 (~10%).

-

Diagnostic Value: Confirms the dichlorinated state, ruling out mono- or tri-substituted byproducts.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the 4-isomer from the 2-isomer.

The Symmetry Argument (Critical)

-

Target (4-isomer): The molecule is asymmetric . The C2 and C6 positions are chemically non-equivalent.

-

Impurity (2-isomer): The molecule possesses a plane of symmetry passing through C2 and C5. The C4 and C6 positions are chemically equivalent .

Data Comparison Table

| Feature | Target: N-Allyl-2,6-dichloro-4-amine | Impurity: N-Allyl-4,6-dichloro-2-amine |

| Symmetry | Asymmetric ( | Symmetric ( |

| Singlet (approx. | Singlet (approx. | |

| 4 Distinct Signals 1. C2 (N-C-N)2. C4 (N-C-N)3. C5 (C-H)4. C6 (Cl-C-N) | 3 Distinct Signals 1. C2 (N-C-N)2. C4/C6 (Equivalent)3. C5 (C-H) | |

| HMBC (H5) | Correlations to two different quaternary carbons (C4 & C6) | Correlations to two equivalent quaternary carbons (C4/C6) |

2D NMR Logic (HMBC)

In the HMBC spectrum, the proton at C5 (H5) is the anchor.

-

In the Target: H5 will show long-range coupling (

) to C4 (bearing the allyl group) and C6 (bearing a chlorine). These carbons will have different chemical shifts. -

In the Impurity: H5 will couple to C4 and C6, but since they are equivalent, they appear as a single carbon signal.

Experimental Protocols

Synthesis of N-Allyl-2,6-dichloropyrimidin-4-amine

Note: This protocol prioritizes regioselectivity.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

-

Charge: Add 2,4,6-trichloropyrimidine (5.0 g, 27.3 mmol) and absolute ethanol (50 mL). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add DIPEA (diisopropylethylamine, 1.1 eq) to the solution.

-

Nucleophile Addition: Dissolve allylamine (1.56 g, 27.3 mmol, 1.0 eq) in ethanol (10 mL). Add this solution dropwise over 30 minutes. Crucial: Slow addition at low temperature favors mono-substitution at the more reactive C4 position.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes). The 4-isomer typically elutes after the bis-substituted byproduct but before the 2-isomer (if present).

Characterization Workflow

Step 1:

NMR Acquisition

-

Solvent:

or DMSO- -

Key Signals:

- ~6.4 ppm (1H, s): H-5 Pyrimidine proton .

- ~5.9 ppm (1H, m): Allyl internal alkene (-CH=).

- ~5.2 ppm (2H, m): Allyl terminal alkene (=CH2).

- ~4.1 ppm (2H, br t): Allyl methylene (-CH2-).

- ~5.5-8.0 ppm (1H, br): NH proton (exchangeable).[1]

Step 2:

NMR Verification (The "Count")

-

Acquire a proton-decoupled

spectrum. -

Pass Criteria: You must observe 4 distinct resonances in the aromatic/heteroaromatic region (100–170 ppm).

-

If only 3 resonances are seen, you likely have the symmetric 2-isomer.

-

Step 3: Structural Confirmation Decision Tree

Figure 2: Logic flow for structural assignment based on Carbon-13 NMR peak count.

References

-

Regioselectivity of 2,4,6-Trichloropyrimidine

- Title: A Highly Regioselective Amin

- Source: Organic Letters (ACS).

-

URL:[Link]

-

General Reactivity of Chloropyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec (QM Magic Class).

-

URL:[Link]

-

Spectroscopic Data for Analogous Compounds

-

Physical Properties (Parent Amine)

Sources

- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]

- 4. 4-氨基-2,6-二氯嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-氨基-2,6-二氯嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization & Synthesis Guide: N-allyl-2,6-dichloropyrimidin-4-amine

This guide details the spectroscopic profile and synthesis of N-allyl-2,6-dichloropyrimidin-4-amine (also known as 4-allylamino-2,6-dichloropyrimidine). It is designed for researchers utilizing this compound as a scaffold for kinase inhibitors or nucleoside analogs.

Compound ID: N-allyl-2,6-dichloropyrimidin-4-amine

Formula:

Executive Summary & Structural Context

This molecule is a critical intermediate in Medicinal Chemistry, particularly for

Critical Regiochemistry: The synthesis from 2,4,6-trichloropyrimidine is kinetically controlled.[1] Nucleophilic attack by allylamine occurs preferentially at the C4 position due to the steric relief and electronic activation relative to the C2 position. The spectroscopic data below validates this C4-substitution pattern, distinguished primarily by the chemical shift of the C5-proton and the specific fragmentation patterns in Mass Spectrometry.

Synthesis & Regioselectivity Protocol

Objective: Selective formation of the C4-isomer while minimizing the C2-isomer and bis-substituted byproducts.

Experimental Workflow

Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), Allylamine (1.05 eq), DIPEA (1.2 eq).

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

Conditions:

Step-by-Step Protocol:

-

Dissolution: Dissolve 2,4,6-trichloropyrimidine in EtOH (0.2 M concentration) and cool to

in an ice bath. -

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) dropwise.

-

Nucleophile Addition: Add allylamine dropwise over 20 minutes. Note: Rapid addition increases bis-substitution.

-

Reaction: Stir at

for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). -

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (

) and brine ( -

Purification: Silica gel column chromatography (Gradient 0-20% EtOAc in Hexanes).

Reaction Logic Diagram

Figure 1: Regioselective pathway favoring C4-substitution under kinetic control.

Nuclear Magnetic Resonance (NMR) Profiling[2]

The NMR data confirms the structure. The key diagnostic is the H-5 proton singlet on the pyrimidine ring. In C4-substituted pyrimidines, this proton typically resonates upfield relative to the starting material due to the electron-donating effect of the amine.

Table 1: Consensus NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Py-H5 | 6.35 - 6.45 | s | 1H | - | Pyrimidine Ring Proton |

| Allyl-CH= | 5.85 - 5.95 | m | 1H | - | Internal Alkene |

| NH | 5.30 - 5.60 | br s | 1H | - | Amine (Exchangeable) |

| Allyl-=CH2 | 5.20 - 5.35 | m | 2H | - | Terminal Alkene |

| Allyl-CH2 | 4.05 - 4.15 | br s / m | 2H | - | Methylene adjacent to N |

Table 2: Representative NMR Data (100 MHz, )

| Shift ( | Assignment | Notes |

| 163.5 | C-4 (C-NH) | Ipso-carbon attached to amine |

| 161.0 | C-2 / C-6 | Chlorinated carbons (Quaternary) |

| 132.8 | Allyl internal alkene | |

| 117.5 | Allyl terminal alkene | |

| 104.5 | C-5 | Pyrimidine CH (Ortho to amine) |

| 44.2 | Allylic methylene |

Analytic Note: The shift of C-5 (~104-105 ppm) is characteristic of 4-aminopyrimidines. If the substitution were at C-2, the C-5 proton would appear further downfield (~6.6+ ppm) and the carbon shift would differ due to symmetry changes.

Mass Spectrometry (MS) Analysis[3][4][5][6]

The mass spectrum is dominated by the Dichlorine Isotope Pattern . Chlorine has two stable isotopes,

MS Profile (EI/ESI)[3][4]

-

Molecular Ion (

): m/z 203 (Base peak for -

Isotope Peaks:

-

m/z 203 (

) - Relative Intensity: 100% -

m/z 205 (

) - Relative Intensity: ~65% -

m/z 207 (

) - Relative Intensity: ~11%

-

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways observed in EI-MS.

Infrared (IR) Spectroscopy

IR confirms the functional group transformation (introduction of the amine and retention of the aromatic core).

| Wavenumber ( | Vibration Mode | Functional Group |

| 3250 - 3350 | N-H Stretch | Secondary Amine |

| 3080 - 3100 | =C-H Stretch | Alkene / Aromatic |

| 1580 - 1595 | C=N / C=C Stretch | Pyrimidine Ring Skeletal |

| 1640 | C=C Stretch | Allyl Group |

| 750 - 800 | C-Cl Stretch | Aryl Chloride |

References

-

Regioselectivity of 2,4,6-Trichloropyrimidine

-

Analogous NMR Data (2-amino-4,6-dichloropyrimidine)

- Provides baseline shifts for the dichloropyrimidine core.

- Source: PubChem Compound Summary for CID 65522.

-

URL: [Link]

-

Synthesis Methodology (General Procedure)

Sources

potential biological targets of N-allyl-2,6-dichloropyrimidin-4-amine

The following technical guide details the biological and synthetic utility of N-allyl-2,6-dichloropyrimidin-4-amine , a critical pharmacophore scaffold.

Targeting the Kinome and Biomimetic Nanostructures via N-allyl-2,6-dichloropyrimidin-4-amine

Executive Summary

N-allyl-2,6-dichloropyrimidin-4-amine (CAS: 142729-03-1) is a high-value heterocyclic intermediate, not a final therapeutic agent. Its biological significance lies in its role as a privileged scaffold for two distinct classes of bioactive materials:

-

Macrocyclic Kinase Inhibitors: It serves as a precursor for Type I/II ATP-competitive inhibitors targeting JAK2, FLT3, and ALK, where the allyl group functions as a "handle" for Ring-Closing Metathesis (RCM).

-

Biomimetic Rosette Nanotubes (RNTs): It acts as the core module for self-assembling G^C-motif nanomaterials used in drug delivery and tissue engineering.

This guide analyzes the chemical logic connecting this scaffold to its biological targets and provides validated protocols for its utilization.[1][2]

Chemical Profile & Reactivity

The molecule features a pyrimidine core with three distinct functional handles, enabling orthogonal functionalization. This "regio-selectivity" is the basis for its utility in library synthesis.

| Position | Substituent | Reactivity Profile | Biological Function in Final Product |

| C4 | Allylamine | Nucleophilic/Olefinic | Acts as a linker for macrocyclization (RCM) or a hydrophobic tail for self-assembly. |

| C2 | Chlorine | Electrophilic (High) | Primary site for |

| C6 | Chlorine | Electrophilic (Moderate) | Secondary site for substitution to tune solubility or solvent-exposed interactions. |

Reactivity Logic: The electron-donating amino group at C4 deactivates the ring slightly, making the C2-chlorine more reactive than the C6-chlorine towards nucleophilic attack. This allows for sequential, controlled substitution.

Primary Biological Targets: The Kinome

The most significant application of this scaffold is in the synthesis of Macrocyclic Pyrimidine Kinase Inhibitors . The allyl group is strategically positioned to facilitate macrocyclization, a technique used to improve the selectivity and metabolic stability of kinase inhibitors (e.g., Pacritinib analogs).

Target Class: Tyrosine Kinases (JAK2, FLT3, ALK)

-

Mechanism of Action: The pyrimidine ring mimics the adenine base of ATP, forming hydrogen bonds with the kinase "hinge" region (e.g., Met hinge residues).

-

The Macrocyclic Advantage: Linear kinase inhibitors often suffer from off-target effects. By reacting the C4-allyl group with a second alkene tethered to the C2-position (via RCM), the molecule is locked into a bioactive conformation. This "rigidification" reduces the entropic penalty of binding and avoids steric clashes in the ATP pocket of non-target kinases.

Pathway Visualization: Scaffold to Inhibitor

The following diagram illustrates the synthetic logic transforming the intermediate into a bioactive macrocycle targeting JAK2/FLT3.

Figure 1: Synthetic workflow transforming the N-allyl scaffold into a macrocyclic kinase inhibitor via Ring-Closing Metathesis (RCM).

Secondary Targets: Biomimetic Nanostructures

Beyond enzyme inhibition, this scaffold is a precursor for Rosette Nanotubes (RNTs) . These are synthetic analogs of DNA base pairs (Guanine-Cytosine) that self-assemble into helical tubes.

-

Target: Biomimetic Self-Assembly (Structural Target) .

-

Mechanism: The pyrimidine core is derivatized to possess a donor-donor-acceptor (DDA) hydrogen bonding motif. The C4-allyl group serves as a hydrophobic handle that drives the stacking of these "rosettes" in non-polar media or within lipid bilayers.

-

Application: These nanotubes target cell membranes to form ion channels or serve as drug delivery vehicles, exploiting the "target" of cellular entry pathways.

Experimental Validation Protocols

Protocol A: Sequential

Functionalization (Library Generation)

To validate kinase affinity, the scaffold must be derivatized at the C2 position.

-

Reagents: N-allyl-2,6-dichloropyrimidin-4-amine (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.0 eq), n-Butanol.

-

Procedure:

-

Dissolve scaffold in n-Butanol (0.2 M).

-

Add DIPEA and the specific aniline (e.g., 3-aminopyrazole for Aurora Kinase targeting).

-

Critical Step: Heat to 90°C for 12 hours. The elevated temperature is required to overcome the deactivating effect of the C4-amino group.

-

Monitor via LC-MS (Target mass = Scaffold - Cl + Aniline).

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Self-validating assay to confirm activity of the derived inhibitor.

-

System: LanthaScreen™ Eu Kinase Binding Assay.

-

Components:

-

Logic: The tracer binds the kinase active site. If the test compound binds (targets the kinase), it displaces the tracer, reducing the FRET signal between Europium and Alexa Fluor.

-

Readout: Measure Emission Ratio (665 nm / 615 nm). A decrease in ratio indicates successful targeting.

References

-

Fenniri, H., et al. (2008). "Synthesis of Hydrophobic Derivatives of the G^C Base for Rosette Nanotube Self-Assembly in Apolar Media." The Journal of Organic Chemistry. Link

-

Poulsen, E. S., et al. (2025). "Application of a macrocyclization strategy in kinase inhibitor development." ScienceOpen / Drug Discovery Today. Link

-

BenchChem. (2025).[1][2] "Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors." BenchChem Technical Notes. Link

-

Longo, M., et al. (2022). "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." MDPI Molbank. Link

Sources

An In-depth Technical Guide on the Solubility and Stability of N-allyl-2,6-dichloropyrimidin-4-amine

Foreword: The Critical Imperative of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are paramount determinants of its ultimate success. Among these, solubility and stability stand as foundational pillars upon which the entire edifice of a therapeutic agent's viability is constructed. A molecule's ability to dissolve in physiological media governs its absorption and bioavailability, while its resilience to degradation under various environmental stresses dictates its shelf life, safety, and therapeutic consistency. This guide provides a comprehensive technical framework for the evaluation of N-allyl-2,6-dichloropyrimidin-4-amine, a substituted pyrimidine with potential pharmacological interest. The methodologies and principles detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach to characterizing this and similar molecules, ensuring data integrity and facilitating informed decision-making throughout the development lifecycle.

Part 1: Unraveling the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its dissolution rate, and consequently, its absorption and bioavailability. For a molecule like N-allyl-2,6-dichloropyrimidin-4-amine, which possesses a heterocyclic aromatic core with both hydrophobic (dichloro-substituents, allyl group) and hydrophilic (amine) functionalities, a thorough understanding of its solubility in various media is essential. The following sections delineate a multi-faceted approach to comprehensively characterize its solubility.

Theoretical Underpinnings and Strategic Solvent Selection

The structural features of N-allyl-2,6-dichloropyrimidin-4-amine—a pyrimidine ring, halogen substituents, and an amine group—suggest a complex solubility behavior. The pyrimidine core itself is a key structure in numerous bioactive compounds.[1] The presence of polar functional groups like the amine suggests potential for hydrogen bonding, which generally enhances solubility in polar solvents.[2] Conversely, the chloro-substituents and the allyl group contribute to the molecule's lipophilicity, potentially favoring solubility in non-polar organic solvents.

Given these characteristics, a strategic selection of solvents is crucial for building a comprehensive solubility profile. This should encompass a range of polarities and protic/aprotic properties. Studies on similar pyrimidine derivatives have often employed solvents such as methanol, N,N-dimethylformamide (DMF), and carbon tetrachloride to cover this spectrum.[1] A recommended panel of solvents for initial screening would include:

-

Polar Protic Solvents: Water, Methanol, Ethanol

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Non-Polar Solvents: Dichloromethane (DCM), Toluene

Experimental Determination of Solubility: A Two-Pronged Approach

A comprehensive solubility assessment involves both kinetic and thermodynamic measurements, each providing unique and complementary insights into the molecule's behavior.

Kinetic solubility is a measure of how quickly a compound dissolves and remains in solution under specific, often non-equilibrium, conditions. It is a critical parameter in early drug discovery for identifying compounds with promising absorption characteristics.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-allyl-2,6-dichloropyrimidin-4-amine (e.g., 10 mM) in a suitable organic solvent, such as DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

-

Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases, indicating precipitation.

Rationale: This method is rapid and amenable to automation, making it ideal for screening large numbers of compounds in the early phases of drug discovery.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a more accurate and fundamental measure than kinetic solubility and is crucial for later stages of drug development.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid N-allyl-2,6-dichloropyrimidin-4-amine to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale: The shake-flask method is considered the gold standard for thermodynamic solubility determination due to its direct measurement of the compound in a saturated solution at equilibrium.[3] The solubility of pyrimidine derivatives has been shown to increase with temperature, a phenomenon that can be explored using this method at various temperatures.[4][5]

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents and conditions.

Table 1: Illustrative Solubility Profile of N-allyl-2,6-dichloropyrimidin-4-amine

| Solvent System (pH, if applicable) | Method | Temperature (°C) | Solubility (µg/mL) |

| Phosphate-Buffered Saline (pH 7.4) | Kinetic (Nephelometry) | 25 | Hypothetical Value |

| Deionized Water | Thermodynamic (Shake-Flask) | 25 | Hypothetical Value |

| Methanol | Thermodynamic (Shake-Flask) | 25 | Hypothetical Value |

| Dimethyl Sulfoxide (DMSO) | Thermodynamic (Shake-Flask) | 25 | Hypothetical Value |

| Acetonitrile (ACN) | Thermodynamic (Shake-Flask) | 25 | Hypothetical Value |

Note: The values in this table are for illustrative purposes and would need to be determined experimentally.

Part 2: A Rigorous Approach to Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are an indispensable tool in pharmaceutical development, providing crucial insights into the intrinsic stability of a molecule and its potential degradation pathways.[6][7] These studies are mandated by regulatory agencies, such as the International Council for Harmonisation (ICH), to support the development of stability-indicating analytical methods.[8][9][10]

The Logic of Forced Degradation: Probing Molecular Vulnerabilities

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[11] The goal is to intentionally degrade the molecule to identify its degradation products and elucidate its degradation pathways.[12] This information is invaluable for formulation development, packaging selection, and establishing appropriate storage conditions.[13]

The structure of N-allyl-2,6-dichloropyrimidin-4-amine presents several potential sites for degradation. The amine group is susceptible to oxidation, while the allyl group can also undergo oxidative cleavage.[6] The dichloropyrimidine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions.

Designing a Comprehensive Forced Degradation Study

A robust forced degradation study should evaluate the impact of several key stress factors as outlined in the ICH guidelines.[13][14]

Experimental Protocol: Forced Degradation of N-allyl-2,6-dichloropyrimidin-4-amine

-

Sample Preparation: Prepare solutions of N-allyl-2,6-dichloropyrimidin-4-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.[12]

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[6]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the drug substance (both in solid and solution form) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method (typically HPLC or UPLC).

-

Peak Purity and Mass Balance: Assess the purity of the parent drug peak using a photodiode array (PDA) detector to ensure it is free from co-eluting degradants. Calculate the mass balance to account for the parent drug and all significant degradation products.

Development of a Stability-Indicating Analytical Method

A cornerstone of any stability study is a validated stability-indicating analytical method (SIAM). This method must be able to separate, detect, and quantify the active pharmaceutical ingredient in the presence of its degradation products and any other potential impurities.

Workflow for SIAM Development

Caption: Workflow for the development and validation of a stability-indicating analytical method.

Summarizing and Interpreting Stability Data

The results of the forced degradation study should be tabulated to provide a clear overview of the molecule's stability profile.

Table 2: Illustrative Forced Degradation Results for N-allyl-2,6-dichloropyrimidin-4-amine

| Stress Condition | Duration | Assay of Parent Compound (%) | Number of Degradation Products | Remarks |

| 0.1 M HCl (60°C) | 24 h | Hypothetical Value | Hypothetical Value | e.g., Significant degradation |

| 0.1 M NaOH (RT) | 24 h | Hypothetical Value | Hypothetical Value | e.g., Moderate degradation |

| 3% H₂O₂ (RT) | 24 h | Hypothetical Value | Hypothetical Value | e.g., Minor degradation |

| Dry Heat (80°C) | 48 h | Hypothetical Value | Hypothetical Value | e.g., Stable |

| Photolytic (ICH Q1B) | - | Hypothetical Value | Hypothetical Value | e.g., Photolabile |

Note: The values in this table are for illustrative purposes and would need to be determined experimentally.

Part 3: Integrated Physicochemical Profiling and Future Directions

The comprehensive solubility and stability data generated through the methodologies outlined in this guide will form the bedrock of the physicochemical profile for N-allyl-2,6-dichloropyrimidin-4-amine. This integrated dataset will empower drug development teams to make informed decisions regarding formulation strategies, clinical trial design, and regulatory submissions.

Logical Framework for Physicochemical Assessment

Caption: Integrated approach to physicochemical characterization and its impact on drug development decisions.

Further investigations should focus on the structural elucidation of any significant degradation products using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This will provide a deeper understanding of the degradation mechanisms and help in assessing the potential toxicity of the degradants.

By adhering to the principles of scientific integrity and employing the robust methodologies described herein, researchers can confidently and comprehensively characterize the solubility and stability of N-allyl-2,6-dichloropyrimidin-4-amine, thereby accelerating its potential journey from a promising molecule to a valuable therapeutic agent.

References

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.

- Measurement and Correlation for Solubility of Some Pyrimidine Deriv

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- Quality Guidelines. ICH.

- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). World Scientific News.

- ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. SlideShare.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency.

- Managing Pyrimidine Derivative Solubility in Organic Solvents. Benchchem.

- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Force Degradation for Pharmaceuticals: A Review. IJSDR.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. Benchchem.

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. acdlabs.com [acdlabs.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Official web site : ICH [ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. snscourseware.org [snscourseware.org]

- 14. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]

exploring the reactivity of the pyrimidine core in N-allyl-2,6-dichloropyrimidin-4-amine

Topic: Exploring the Reactivity of the Pyrimidine Core in N-Allyl-2,6-dichloropyrimidin-4-amine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

In the landscape of kinase inhibitor design and heterocyclic synthesis, N-allyl-2,6-dichloropyrimidin-4-amine represents a "privileged pivot" scaffold. Unlike simple dihalopyrimidines, this core possesses three distinct vectors for diversification: the highly electrophilic C2-chloride , the latent electrophilic C6-chloride , and the C4-allylamino handle which serves as a precursor for annulation into 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) systems.

This guide dissects the electronic underpinnings of this scaffold, establishing a logic-driven roadmap for regioselective functionalization. It moves beyond basic synthesis to explore the causality behind C2-selective nucleophilic aromatic substitution (

Structural Analysis & Electronic Reactivity Profile

To manipulate N-allyl-2,6-dichloropyrimidin-4-amine effectively, one must understand the electronic "push-pull" dynamics established by the substituents.

The Regioselectivity Hierarchy

The pyrimidine ring is electron-deficient, but the introduction of the allylamino group at C4 alters the standard reactivity landscape of the precursor (2,4,6-trichloropyrimidine).

-

C2-Position (The Primary Electrophile): Despite the electron-donating effect of the C4-amine, the C2 position remains the most reactive site for

. It is flanked by two electronegative nitrogen atoms (N1 and N3), creating a "double activation" effect that lowers the energy barrier for Meisenheimer complex formation. -

C6-Position (The Secondary Electrophile): The C6 position is deactivated relative to C2. The electron density donated by the C4-amine lone pair is delocalized into the ring, increasing the electron density at C5 and N1/N3, but also effectively shielding C6 compared to the highly activated C2.

-

C5-Position (The Nucleophilic Center): The resonance contribution from the C4-amine places significant electron density at C5. While the ring is overall electron-poor, C5 is the most nucleophilic carbon, making it susceptible to Electrophilic Aromatic Substitution (

), such as halogenation.

Reactivity Logic Diagram

Figure 1: Reactivity map of the core scaffold showing the hierarchy of functionalization sites.

Synthesis of the Core Scaffold

The synthesis typically begins with 2,4,6-trichloropyrimidine. The reaction with allylamine is highly selective for the C4 position due to steric and statistical factors (C4 and C6 are equivalent in the starting material, and twice as abundant as C2).

Protocol 1: Synthesis of N-Allyl-2,6-dichloropyrimidin-4-amine

-

Reagents: 2,4,6-Trichloropyrimidine (1.0 equiv), Allylamine (1.0 equiv), DIPEA (1.1 equiv), THF or EtOH.

-

Mechanism: Addition-Elimination (

). -

Key Insight: Control of stoichiometry is critical. Excess allylamine leads to bis-substitution (formation of 2,4-diamino species). Low temperature (0 °C) favors mono-substitution.

Step-by-Step Methodology:

-

Dissolve 2,4,6-trichloropyrimidine (18.3 g, 100 mmol) in dry THF (200 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (19.1 mL, 110 mmol) followed by the dropwise addition of allylamine (7.5 mL, 100 mmol) over 30 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).

-

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% EtOAc in Hexanes) to yield the title compound as a white solid.

Functionalization Strategy A: Regioselective

The most common workflow involves diversifying the C2 position first.

Why C2? The "Double Activation" Rule

In 4-amino-2,6-dichloropyrimidines, the C2 carbon is situated between two intrinsic nitrogen atoms. The inductive withdrawal from both nitrogens makes C2 significantly more electropositive than C6, which is adjacent to only one nitrogen and the electron-rich C5.

Experimental Validation: Reaction with aliphatic amines or anilines at room temperature to 60 °C selectively displaces the C2-chloride. The C6-chloride typically requires higher temperatures (>100 °C) or transition metal catalysis (Buchwald-Hartwig) to react once the C2 position is substituted.

Data Summary: Regioselectivity Ratios

| Nucleophile | Conditions | Product (Major) | Regioselectivity (C2:C6) |

|---|---|---|---|

| Morpholine | THF, RT, 2h | 2-morpholino | >20:1 |

| Aniline | iPrOH, 60°C, 4h | 2-anilino | ~10:1 |

| NaOMe | MeOH, 0°C | 2-methoxy | >20:1 |

Functionalization Strategy B: The "Allyl Handle" & Bicyclic Synthesis

The true power of this scaffold lies in the ability to cyclize the N-allyl group onto the pyrimidine ring to form 7-substituted-7H-pyrrolo[2,3-d]pyrimidines . This requires activating the C5 position.

Step 1: C5-Iodination ( )

Before cyclization, an iodine atom must be installed at C5. This utilizes the nucleophilicity of C5.

Protocol 2: C5-Iodination with NIS

-

Dissolve N-allyl-2,6-dichloropyrimidin-4-amine (1.0 equiv) in DMF (0.5 M).

-

Add N-iodosuccinimide (NIS) (1.1 equiv).

-

Stir at room temperature for 12 hours in the dark (to prevent radical side reactions).

-

Workup: Dilute with EtOAc, wash with saturated aqueous sodium thiosulfate (to remove excess iodine) and water.

-

Yield: Typically >85%. Product: N-Allyl-2,6-dichloro-5-iodopyrimidin-4-amine.

Step 2: Intramolecular Heck Cyclization

The intramolecular Heck reaction couples the alkene of the allyl group with the C5-iodide, forming the 5-membered pyrrole ring.

Protocol 3: Palladium-Catalyzed Cyclization

-

Reagents: 5-Iodo precursor,

(5 mol%), -

Conditions: Reflux (80-100 °C) for 6-12 hours.

-

Mechanism: Oxidative addition at C5-I -> Olefin insertion (exo-trig vs endo-trig) ->

-hydride elimination -> Isomerization to aromatic pyrrole.

Reaction Scheme (DOT Visualization):

Figure 2: Mechanism of the intramolecular Heck cyclization to form the pyrrolopyrimidine core.

Case Study: Kinase Inhibitor Development

This scaffold is ubiquitous in the synthesis of covalent kinase inhibitors (e.g., targeting EGFR T790M).

-

Starting Material: N-Allyl-2,6-dichloropyrimidin-4-amine.

-

Step 1:

at C2 with a solubilizing group (e.g., N-methylpiperazine). -

Step 2: Iodination at C5.

-

Step 3: Heck cyclization to form the 7-allyl-pyrrolo[2,3-d]pyrimidine.

-

Step 4: Deprotection of the allyl group (using

or Pd scavengers) if a free NH is required, or further functionalization of the C4-Cl (formerly C6-Cl) with the warhead-bearing aniline.

References

-

Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Available at: [Link]

-

Synthesis of Pyrrolopyrimidines: Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. National Institutes of Health (PubMed). Available at: [Link]

-

Intramolecular Heck Reactions: The Intramolecular Heck Reaction.[1][2] Organic Reactions.[1][2][3][4][5][6][7][8][9] Available at: [Link]

-

Iodination Protocols: Summary of the iodination at the C5 position of pyrimidine derivatives. ResearchGate.[10] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. benchchem.com [benchchem.com]

- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine-directed Mizoroki–Heck arylation of free allylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

synthesis of N-allyl-2,6-dichloropyrimidin-4-amine from 4-aminouracil

Topic: Synthesis of N-allyl-2,6-dichloropyrimidin-4-amine from 4-aminouracil Content Type: Application Note & Protocol

Executive Summary

This guide details the synthesis of N-allyl-2,6-dichloropyrimidin-4-amine , a critical pharmacophore in the development of pyrimidine-based kinase inhibitors and antiviral agents. The protocol utilizes 4-aminouracil (6-aminouracil) as the starting material.

The synthesis is executed in two distinct stages:

-

Deoxychlorination: Conversion of 4-aminouracil to 4-amino-2,6-dichloropyrimidine using phosphorus oxychloride (

). -

Selective N-Alkylation: Derivatization of the exocyclic amine with allyl bromide to yield the final target.

This workflow prioritizes regioselectivity and reproducibility, addressing common pitfalls such as over-alkylation or hydrolysis during the chlorination quench.

Retrosynthetic Analysis & Strategic Logic

The target molecule features a 2,6-dichloropyrimidine core with a specific secondary amine substitution at the C4 position. While S_NAr displacement of 2,4,6-trichloropyrimidine with allylamine is a possible route, starting from 4-aminouracil offers a cost-effective alternative that leverages the inherent regiochemistry of the precursor.

-

Starting Material: 4-Aminouracil (CAS: 873-83-6). Note: Often chemically named 6-aminouracil due to tautomeric numbering, but commercially listed as 4-aminouracil.

-

Transformation Logic: The hydroxyl groups at C2 and C6 (keto tautomers) are converted to chlorides via Vilsmeier-Haack-type chlorination. The C4-amino group, while potentially reactive toward

to form a phosphoramide intermediate, is regenerated upon aqueous workup, yielding the 4-amino-2,6-dichloro intermediate. -

Functionalization: The electron-deficient nature of the 2,6-dichloropyrimidine ring renders the exocyclic amine weakly nucleophilic. Therefore, a strong base (NaH) is employed to generate the amide anion, facilitating efficient nucleophilic attack on allyl bromide.

Reaction Pathway Diagram[1]

Caption: Two-step synthetic pathway from 4-aminouracil to the N-allyl derivative.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

Objective: Convert the dihydroxy core to a dichloro core while preserving the amine.

Materials

-

Precursor: 4-Aminouracil (10.0 g, 78.7 mmol)

-

Reagent: Phosphorus oxychloride (

) (60 mL, excess) -

Base/Catalyst: N,N-Diethylaniline (15 mL)

-

Solvent: None (Neat reaction) / Quench: Ice-Water

Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser topped with a

drying tube. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas. -

Addition: Charge the flask with 4-aminouracil (10.0 g). Carefully add

(60 mL) followed by N,N-diethylaniline (15 mL). Caution: Exothermic. -

Reaction: Heat the mixture to reflux (

) for 4–5 hours. The suspension should dissolve into a dark homogenous solution.-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). Starting material (

) should disappear; product appears at

-

-

Concentration: Allow to cool to

. Remove excess -

Quench (Critical): Pour the syrup slowly onto 300 g of crushed ice with vigorous stirring. The temperature must remain

to prevent hydrolysis of the chlorides. -

Neutralization: Adjust pH to ~7–8 using concentrated

or sat. -

Isolation: Filter the resulting precipitate. Wash with cold water (

). -

Purification: Recrystallize from ethanol or water/ethanol mixture.

-

Expected Yield: 40–60%

-

Appearance: Pale yellow to white solid.

-

Stage 2: Synthesis of N-Allyl-2,6-dichloropyrimidin-4-amine

Objective: Selective mono-alkylation of the exocyclic amine.

Materials

-

Substrate: 4-Amino-2,6-dichloropyrimidine (2.0 g, 12.2 mmol)

-

Reagent: Allyl Bromide (1.1 mL, 12.8 mmol, 1.05 eq)

-

Base: Sodium Hydride (60% in oil) (0.54 g, 13.4 mmol, 1.1 eq)

-

Solvent: Anhydrous DMF (20 mL)

Protocol

-

Preparation: Flame-dry a 100 mL two-neck RBF under Argon/Nitrogen atmosphere.

-

Deprotonation: Dissolve the substrate (2.0 g) in anhydrous DMF (20 mL). Cool to

in an ice bath. Carefully add NaH (0.54 g) portion-wise over 10 minutes.-

Observation: Hydrogen gas evolution. Stir at

for 30 minutes until bubbling ceases and the solution turns clear/yellow.

-

-

Alkylation: Add Allyl Bromide (1.1 mL) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: LCMS or TLC (20% EtOAc/Hexane) should show conversion to the mono-alkylated product. Over-reaction leads to N,N-diallyl (higher

).

-

-

Workup: Quench by careful addition of sat.

(10 mL) at -

Drying: Wash combined organics with brine (

), dry over anhydrous -

Purification: Flash column chromatography on silica gel. Gradient: 0%

20% EtOAc in Hexanes.-

Expected Yield: 65–80%

-

Data Presentation & QC Criteria

Quantitative Summary

| Parameter | Stage 1 (Intermediate) | Stage 2 (Final Product) |

| Compound | 4-Amino-2,6-dichloropyrimidine | N-Allyl-2,6-dichloropyrimidin-4-amine |

| MW | 163.99 g/mol | 204.06 g/mol |

| Appearance | White crystalline solid | Off-white/Yellow solid or oil |

| Melting Point | 260–265 °C (dec) | 98–102 °C (approx) |

| Key NMR Signal | ||

| Mass Spec (ESI) |

Experimental Workflow Diagram

Caption: Operational workflow for the selective N-alkylation step.

Critical Safety & Handling

-

Phosphorus Oxychloride (

): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All quenching must be done slowly on ice in a high-performance fume hood. -

Sodium Hydride (NaH): Pyrophoric solid. Store in a desiccator. Weigh rapidly or under inert gas.[1] Quench excess base carefully with isopropanol or ammonium chloride solution.

-

Allyl Bromide: Potent lachrymator and alkylating agent. Use only in a fume hood. Double-glove (Nitrile/Laminate) recommended.

References

-

National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Retrieved from [Link]

-

WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class Chapter 29. Retrieved from [Link]

-

ResearchGate. (2019). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines. Retrieved from [Link]

Sources

experimental protocol for nucleophilic aromatic substitution on dichloropyrimidines

Application Note: Precision Regiocontrol in the Functionalization of 2,4-Dichloropyrimidines

Strategic Overview

The 2,4-dichloropyrimidine scaffold is a cornerstone in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., covalent inhibitors targeting cysteine residues) and antivirals. The scaffold's utility lies in its ability to undergo sequential nucleophilic aromatic substitution (

However, the regioselectivity between the C2 and C4 positions is the critical failure point in early development. While the C4 position is generally more reactive due to electronic factors, poor reaction control often leads to inseparable mixtures of regioisomers (C2 vs. C4 substitution) or bis-substituted byproducts.

This guide provides a definitive, mechanism-driven protocol to achieve high fidelity mono-substitution at the C4 position, followed by strategies for subsequent C2 functionalization.

Mechanistic Logic & Causality

To control the reaction, one must understand the electronic landscape of the pyrimidine ring.

The Electronic Bias (Why C4?)

In an unsubstituted 2,4-dichloropyrimidine:

-

C4 Position: This carbon is para-like to N1 and ortho-like to N3. The intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is stabilized by the ability of N1 to accept the negative charge. Furthermore, C4 is less sterically hindered than C2.

-

C2 Position: This carbon is flanked by two nitrogen atoms (N1 and N3). While highly electron-deficient, the approach of a nucleophile is sterically more demanding due to the lone pairs of the adjacent nitrogens ("lone pair repulsion").

Key Insight: Under kinetically controlled conditions (low temperature, polar aprotic or specific protic solvents), C4 substitution is favored . C2 substitution typically requires higher temperatures or specific directing groups.

Pathway Visualization

Figure 1: Mechanistic divergence in

Critical Parameters for Regiocontrol

Before beginning the protocol, review these parameters to ensure "Self-Validating" success.

| Parameter | Recommendation | Mechanistic Rationale |

| Solvent | n-Butanol (n-BuOH) or IPA | Protic solvents stabilize the leaving group (Cl⁻) and the transition state via H-bonding. n-BuOH allows for slightly higher thermal control than MeOH. Aprotic solvents (DMF/DMAc) are faster but erode regioselectivity. |

| Base | DIPEA (Hünig's Base) | Acts as a proton scavenger. Unlike inorganic bases ( |

| Temperature | 0°C to RT | Strict Control Required. High temperatures (>50°C) overcome the activation energy difference between C2 and C4, leading to mixtures. |

| Stoichiometry | 0.95 - 1.05 eq (Nucleophile) | Excess nucleophile leads to bis-substitution (2,4-disubstituted product). |

Experimental Protocol: C4-Selective Amination

Objective: Selective mono-amination at the C4 position of 2,4-dichloropyrimidine. Scale: 1.0 gram (Standardizable to kg scale).

Materials

-

Substrate: 2,4-Dichloropyrimidine (1.0 eq)

-

Nucleophile: Aniline or Primary/Secondary Amine (1.0 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 eq) -

Solvent: Isopropyl Alcohol (IPA) or n-Butanol (10 volumes)

Step-by-Step Procedure

-

Preparation (T = -10°C to 0°C):

-

Charge a clean, dry reaction vessel with 2,4-dichloropyrimidine (1.0 g, 6.71 mmol).

-

Add IPA (10 mL). Stir to dissolve.

-

Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to suppress C2 attack.

-

-

Nucleophile Addition (Rate Controlled):

-

In a separate vial, mix the Amine (6.71 mmol, 1.0 eq) and DIPEA (8.05 mmol, 1.2 eq) in IPA (2 mL).

-

Add the amine/base solution to the pyrimidine solution dropwise over 15–20 minutes.

-

Self-Validation Check: Monitor internal temperature; do not allow exotherm >5°C.

-

-

Reaction (Kinetic Phase):

-

Allow the reaction to warm naturally to Room Temperature (20–25°C) .

-

Stir for 2–4 hours.

-

-

In-Process Control (IPC):

-

Analyze by HPLC or TLC (Hexane/EtOAc 3:1).

-

Target: <5% starting material, >90% Mono-C4 product, <5% Bis-product.

-

Troubleshooting: If starting material remains after 4h, warm to 40°C, but do not exceed 50°C .

-

-

Workup (Precipitation Method):

-

Scenario A (Solid Product): Many aminopyrimidines precipitate from IPA. Add water (10 mL) dropwise. Filter the solid, wash with cold water/IPA (1:1), and dry.

-

Scenario B (Oily Product): Remove volatiles in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

and concentrate.

-

Protocol B: Sequential C2 Functionalization

Once the C4 position is substituted, the pyrimidine ring becomes deactivated (more electron-rich). Functionalizing the remaining C2-Cl requires forcing conditions.

Objective: Displacement of C2-Cl with a second nucleophile.

-

Solvent Switch: Switch to a high-boiling polar aprotic solvent (DMSO or NMP ) or use neat conditions if the nucleophile is a liquid amine.

-

Thermal Activation: Heat is required. Typical range: 80°C – 120°C .

-

Catalysis (Optional): If the nucleophile is weak, add KF (potassium fluoride) or a Lewis Acid (

) to activate the C2-Cl bond, though thermal forcing is usually sufficient for amines.

Workflow & Decision Tree

Use this workflow to guide experimental design and troubleshooting.

Figure 2: Experimental decision tree for optimizing regioselectivity.

References

- Mechanistic Basis of Pyrimidine Reactivity Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. Defines the electrophilicity order C4 > C2 in unsubstituted pyrimidines.

-

Regioselective Control in 2,4-Dichloropyrimidines Luo, G.; Chen, L.; Dubé, P. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2] J. Org.[3] Chem. 2006, 71 (14), 5392–5395. Provides the foundational data for solvent and base effects on regioselectivity.

-

Inversion of Selectivity (C2-Selective) Lee, M.; Rucil, T.; Hesek, D.; Oliver, A. G.; Fisher, J. F.; Mobashery, S. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[3] J. Org.[3] Chem. 2015, 80 (15), 7757–7763. Demonstrates how tertiary amines can direct substitution to the C2 position.[3][4]

-

WuXi AppTecQM Magic Class: Regioselectivity Analysis WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Detailed Quantum Mechanical (QM) analysis of orbital coefficients (LUMO) predicting C4 vs C2 selectivity.

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Palladium-Catalyzed Amination of Dichloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The controlled, regioselective introduction of amine substituents onto a pyrimidine ring is a critical transformation in drug discovery, enabling the modulation of a molecule's physicochemical properties and biological activity. While classical nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines are possible, they often suffer from a lack of regioselectivity, yielding mixtures of C4 and C2 isomers that are challenging to separate.[1][2] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and reliable alternative, offering high yields and, crucially, excellent regiocontrol.[1][3][4][5]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed amination of dichloropyrimidines, with a focus on achieving high regioselectivity for the C4 position. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and discuss key parameters for reaction optimization.

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[3][6] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, superseding harsher, more traditional methods.[3] In the context of dichloropyrimidines, this methodology allows for the selective functionalization of one chloro-position over the other, a feat not easily achieved by conventional means.

Mechanism of the Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][6][7][8] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, the dichloropyrimidine), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7][8]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The final step is the reductive elimination of the aminated product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Achieving Regioselectivity: The C4 vs. C2 Challenge

For an unsubstituted 2,4-dichloropyrimidine, the C4 position is inherently more reactive towards both SNAr and palladium-catalyzed cross-coupling reactions than the C2 position.[2][4] However, without the directing influence of a catalyst, amination reactions with neutral amine nucleophiles often result in poor C4/C2 isomer ratios, typically ranging from 1:1 to 4:1.[1][2] Palladium catalysis dramatically shifts this equilibrium, strongly favoring the formation of the C4-substituted product. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed conditions have been shown to afford C4/C2 isomer ratios greater than 30:1.[1][4]

The choice of reaction parameters is paramount in controlling this selectivity. Key factors include:

-

Palladium Precursor and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Sterically hindered and electron-rich ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[9] For dichloropyrimidines, ligands such as BINAP and dppf have proven effective.[3]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃).[9] The choice of base can also influence the regioselectivity.

-

Solvent: Aprotic, nonpolar solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used. The solvent's ability to solubilize the reagents and catalyst is crucial for an efficient reaction.[9]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrates used.

General Workflow for Palladium-Catalyzed Amination

Caption: General experimental workflow for the amination reaction.

Protocol 1: Highly Regioselective Mono-amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a procedure demonstrated to provide high C4 selectivity with secondary aliphatic amines.

Materials and Reagents:

-

6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

-

Secondary aliphatic amine (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

1,4-Bis(diphenylphosphino)butane (dppb) (0.04 equiv)

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry, oven-dried flask under an inert atmosphere (nitrogen or argon), add the 6-aryl-2,4-dichloropyrimidine, palladium(II) acetate, and dppb.

-

Add anhydrous THF to dissolve the solids.

-

In a separate flask, dissolve the secondary amine in anhydrous THF.

-

To the solution of the amine, add the LiHMDS solution dropwise at 0 °C and stir for 15 minutes.

-

Transfer the freshly prepared lithium amide solution to the flask containing the dichloropyrimidine and catalyst via cannula.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C4-aminated product.

Note: The pre-formation of the lithium amide by reacting the amine with LiHMDS before adding it to the dichloropyrimidine is crucial for achieving high regioselectivity. Adding the amine directly to the reaction mixture can lead to a competing, less selective SNAr pathway.[1]

Data Presentation: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine

The following table summarizes the effect of different catalysts on the regioselectivity of the amination with dibutylamine, demonstrating the superiority of the palladium-catalyzed approach over the uncatalyzed SNAr reaction.[1]

| Entry | Catalyst System | Base | C4/C2 Ratio | Yield (%) |

| 1 | None | K₂CO₃ | 70:30 | 70 |

| 2 | Pd(OAc)₂ / dppb | LiHMDS | >30:1 | 95 |

| 3 | Pd₂(dba)₃ / BINAP | LiHMDS | >30:1 | 92 |

Troubleshooting and Key Considerations

-

Reaction Failure or Low Yield: The most common reasons for reaction failure are the deactivation of the palladium catalyst by oxygen or moisture, and the use of impure reagents.[9][10] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere. The quality of the base is also critical; use freshly opened or properly stored reagents.

-

Poor Regioselectivity: As highlighted, the order of addition of reagents can significantly impact the C4/C2 ratio.[1] For secondary amines, pre-forming the lithium amide is recommended. For other amines, screening different bases and catalyst/ligand combinations may be necessary to optimize selectivity.

-

Substrate Scope: While this protocol is robust for many secondary aliphatic amines and anilines, primary aliphatic amines can sometimes undergo bis-arylation.[1] In such cases, using ligands like BINAP, which are known to minimize this side reaction, may be beneficial.

Conclusion

The palladium-catalyzed amination of dichloropyrimidines represents a highly efficient and regioselective method for the synthesis of mono-aminopyrimidines, which are valuable building blocks in drug discovery. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve excellent control over the C4/C2 selectivity, overcoming a major limitation of traditional SNAr methods. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful transformation in the synthesis of novel pyrimidine-based compounds.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Gagnon, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Peng, Z.-H. et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Lee, M. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]

-

Gagnon, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Peng, Z.-H. et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. [Link]

-

Peng, Z.-H. et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Zgonnik, V. M. et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]

-

Stradiotto, M. et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry. [Link]

-

Optimization of reaction conditions for palladium-catalyzed amination... ResearchGate. [Link]

-

Lipshutz, B. H. et al. (2019). Recent Green and Sustainable Pd‐Catalyzed Aminations. Advanced Synthesis & Catalysis. [Link]

-

Stradiotto, M. et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: HPLC and LC-MS/MS Analysis of N-allyl-2,6-dichloropyrimidin-4-amine

Introduction & Chemical Context

N-allyl-2,6-dichloropyrimidin-4-amine is a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals, particularly kinase inhibitors and antiviral agents. It is typically synthesized via the nucleophilic aromatic substitution (

Critical Analytical Challenges

-

Regioisomerism: The reaction of 2,4,6-trichloropyrimidine often yields a mixture of the desired 4-isomer (N-allyl-2,6-dichloropyrimidin-4-amine) and the undesired 2-isomer (N-allyl-4,6-dichloropyrimidin-2-amine). Separation of these isomers is the primary chromatographic challenge.

-

Hydrolytic Instability: The C-Cl bonds, particularly at the 2-position, are susceptible to hydrolysis in aqueous acidic media, leading to pyrimidone impurities (e.g., uracil derivatives).

-

Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic signature (

vs

Physicochemical Profile

| Property | Value (Predicted/Empirical) | Analytical Implication |

| Formula | Monoisotopic Mass: 203.00 | |

| Molecular Weight | 204.06 g/mol | [M+H]+ = 204.0 (Base peak) |

| LogP | ~2.1 - 2.5 | Retains well on C18; requires >40% organic for elution. |

| pKa | ~3.5 (Pyrimidine N) | Weakly basic; pH < 3.0 ensures full ionization for retention stability. |

| UV Max | 254 nm, 270 nm | Pyrimidine |

| Solubility | DMSO, Methanol, ACN | Sample prep should use ACN to avoid metholysis (methanolysis). |

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine Quality Control (QC), Purity Assay, and Regioisomer Quantitation.

Chromatographic Conditions

-

System: Agilent 1260 Infinity II or Waters Alliance e2695.

-

Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or Waters XBridge C18.

-

Rationale: The Phenyl-Hexyl phase provides superior selectivity for separating structural isomers (4-isomer vs 2-isomer) via

interactions compared to standard C18.

-

-

Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.0 (adjusted with

). -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 35°C.

-

Detection: UV @ 254 nm (Reference 360 nm).

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic hold (polar impurities) |

| 15.0 | 80 | Linear Gradient |

| 18.0 | 95 | Wash |

| 20.0 | 95 | Wash |

| 20.1 | 10 | Re-equilibration |

| 25.0 | 10 | End |

Sample Preparation Protocol

Warning: Avoid using methanol as the diluent. In the presence of the activated chlorines, methanol can act as a nucleophile over time (metholysis), creating methoxy-impurities.

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Conc: 1 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50 v/v). Final Conc: 0.1 mg/mL.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may adsorb the hydrophobic analyte).

Method 2: LC-MS/MS Analysis

Purpose: Trace impurity identification, Genotoxic impurity screening, and Pharmacokinetic (PK) studies.

Mass Spectrometry Settings (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).[2]

-

Source Temp: 350°C.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas:

at 800 L/hr. -

Isotope Logic: The molecule contains two chlorines. The mass spectrum will show a characteristic 9:6:1 intensity ratio for ions at m/z 204, 206, and 208.

MRM Transitions (Multiple Reaction Monitoring)

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Identity | Logic |

| 204.0 ( | 163.0 | 15 | Quantifier | Loss of Allyl group ( |

| 204.0 ( | 169.0 | 25 | Qualifier 1 | Loss of Cl radical (-35 Da) |

| 206.0 ( | 165.0 | 15 | Qualifier 2 | Isotope confirmation (M+2 peak) |

LC-MS Specific Mobile Phase

-

Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: Phosphate buffers from Method 1 are non-volatile and must not be used in LC-MS.

Visualizations

Analytical Workflow